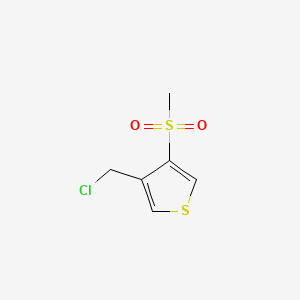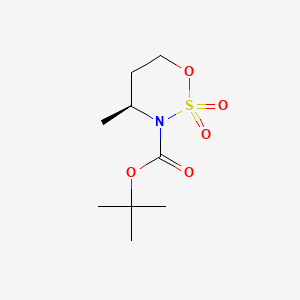
2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid, also known as 3-difluoromethyl-2-methoxyacetic acid (DFMMA), is an organic compound with a molecular weight of 219.17 g/mol. It is a colorless liquid with a faint odor. DFMMA is a versatile organic reagent used in a variety of synthetic reactions and has been the subject of numerous scientific studies. In
Applications De Recherche Scientifique
DFMMA has been studied extensively for its potential applications in scientific research. It has been used in a variety of synthetic reactions, such as the synthesis of fluorinated compounds, peptides, and carbohydrates. It has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, DFMMA has been used to study the mechanism of action of various enzymes and proteins.
Mécanisme D'action
DFMMA acts as an inhibitor of certain enzymes and proteins. It binds to the active sites of these enzymes and proteins, blocking their activity. This inhibition can be reversible or irreversible, depending on the enzyme or protein in question.
Biochemical and Physiological Effects
DFMMA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as lipases and cytochrome P450 enzymes. Additionally, DFMMA has been found to inhibit the growth of certain bacteria and fungi. It has also been observed to have an effect on the metabolism of certain drugs, as well as on the absorption of certain nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
DFMMA is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be stored for long periods of time. Additionally, it is non-toxic and has a low boiling point, making it ideal for use in laboratory experiments. However, it is important to note that DFMMA is a highly reactive compound and must be handled with care. It is also important to note that DFMMA can be toxic to humans if ingested in large quantities.
Orientations Futures
DFMMA has a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Additionally, its ability to inhibit the activity of certain enzymes and proteins makes it a potential target for drug development. In the future, DFMMA may also be used in the development of new diagnostic tools and therapies. Additionally, further research is needed to better understand the biochemical and physiological effects of DFMMA and how it can be used to improve human health.
Méthodes De Synthèse
DFMMA is synthesized by the reaction of 2-methoxyacetic acid with 3,3-difluorocyclopentene. The reaction is conducted in the presence of an acid catalyst, such as sulfuric acid, at a temperature of approximately 80°C. The reaction proceeds in a single step, with the formation of the desired product, DFMMA, in high yield.
Propriétés
IUPAC Name |
2-(3,3-difluorocyclopentyl)-2-methoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c1-13-6(7(11)12)5-2-3-8(9,10)4-5/h5-6H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNRBOPHGGYRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(1-methyl-1,2,3,4-tetrahydronaphthalene-1-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B6609200.png)
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)



![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)



![tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers](/img/structure/B6609272.png)
![2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers](/img/structure/B6609285.png)
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6609309.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)
